![molecular formula C14H12N4O4S B2597759 3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1428379-98-9](/img/structure/B2597759.png)
3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a pyridine ring, and a furan ring. The unique chemical structure of this compound makes it a promising candidate for various scientific studies, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Heterocyclic Compounds and Biological Activity
3-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that has been the subject of various research studies due to its unique structural features. Heterocyclic compounds, like oxadiazoles, possess one oxygen and two nitrogen atoms in a five-membered ring and are derived from furan by the replacement of methylene groups with nitrogen atoms. This transformation significantly alters the aromaticity and electronic properties of the resulting compounds, making them useful in various scientific applications (Abbasi et al., 2018).
Synthesis and Chemical Reactivity
The synthesis and reactivity of such compounds are of great interest, especially in pharmaceutical chemistry where the oxadiazole core is utilized to develop new therapeutic molecules. These compounds are synthesized through various methods, often involving the dehydrative cyclization of diacylhydrazides. This versatility in synthesis allows for the creation of a wide array of derivatives with potentially valuable biological activities (Radha Sharma, 2015).
Biological Activities
The derivatives of oxadiazole, such as this compound, show a range of biological activities, including antibacterial, antifungal, and potential antiviral properties. These activities stem from the compound's ability to interact with biological molecules in a selective and potent manner, making them valuable in the design of new drugs and treatment strategies (C. Shukla & S. Srivastav, 2015).
Applications in Material Science
Beyond their biological applications, compounds like this compound also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Their unique electronic properties, derived from the heterocyclic core, make them suitable for use in electronic devices that require specific conductive or emissive characteristics (M. Abbasi et al., 2018).
properties
IUPAC Name |
3-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-22-14)12-4-2-6-21-12/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWZEIBCAIBSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.